molecular formula C22H28N6Na2O14P2 B12389765 3-Acetylpyridine adenine dinucleotide (disodium)

3-Acetylpyridine adenine dinucleotide (disodium)

Cat. No.: B12389765
M. Wt: 708.4 g/mol
InChI Key: MVUPSUBZLWXBQB-MNXWHKAMSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :

    Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.

    Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.

    Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.

This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .

Industrial Production Methods

The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.

Major Products Formed

Properties

Molecular Formula

C22H28N6Na2O14P2

Molecular Weight

708.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1

InChI Key

MVUPSUBZLWXBQB-MNXWHKAMSA-L

Isomeric SMILES

CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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